benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is an organic compound with a complex structure that includes a benzyl group, a pyrazole ring, and a difluoroethyl substituent.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine typically involves multiple steps. One common method includes the reaction of benzylamine with a pyrazole derivative that has been functionalized with a difluoroethyl group. The reaction conditions often require the use of a base such as sodium hydride or potassium carbonate to deprotonate the amine group, facilitating nucleophilic substitution .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyrazole positions, often using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions
Common reagents include:
Oxidizing agents: Potassium permanganate, chromium trioxide
Reducing agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .
Scientific Research Applications
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of other complex molecules
Mechanism of Action
The mechanism of action of benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine involves its interaction with specific molecular targets and pathways. The difluoroethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to modulation of biological activities. The pyrazole ring may also contribute to the compound’s overall bioactivity by interacting with various proteins and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-4-yl]methyl})amine: Similar structure but with a different substitution pattern on the pyrazole ring.
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-5-yl]methyl})amine: Another isomer with a different substitution position on the pyrazole ring
Uniqueness
Benzyl({[1-(2,2-difluoroethyl)-1H-pyrazol-3-yl]methyl})amine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the difluoroethyl group can also enhance its stability and binding affinity compared to similar compounds .
Properties
Molecular Formula |
C13H15F2N3 |
---|---|
Molecular Weight |
251.27 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)pyrazol-3-yl]methyl]-1-phenylmethanamine |
InChI |
InChI=1S/C13H15F2N3/c14-13(15)10-18-7-6-12(17-18)9-16-8-11-4-2-1-3-5-11/h1-7,13,16H,8-10H2 |
InChI Key |
VMCGNFGBUYCTIQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNCC2=NN(C=C2)CC(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.